
1-Pentanone, 1-(tetrahydro-2-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentanone, 1-(tetrahydro-2-furanyl)- is an organic compound with the molecular formula C9H16O2 It is a ketone with a furan ring, specifically a tetrahydrofuran ring, attached to the pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pentanone, 1-(tetrahydro-2-furanyl)- can be synthesized through several methods. One common approach involves the reaction of 1-pentanone with tetrahydrofuran in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or chromatography.
Industrial Production Methods
In industrial settings, the production of 1-pentanone, 1-(tetrahydro-2-furanyl)- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Industrial production may also involve additional steps such as solvent extraction and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-Pentanone, 1-(tetrahydro-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The furan ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted furans or pentanones.
Scientific Research Applications
1-Pentanone, 1-(tetrahydro-2-furanyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1-pentanone, 1-(tetrahydro-2-furanyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
1-Pentanone, 1-(2-furanyl)-: Similar structure but with a furan ring instead of a tetrahydrofuran ring.
2-Pentanone: A simpler ketone without the furan ring.
Tetrahydrofuran: A cyclic ether without the ketone group.
Uniqueness
1-Pentanone, 1-(tetrahydro-2-furanyl)- is unique due to the presence of both a ketone group and a tetrahydrofuran ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
62957-69-1 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-(oxolan-2-yl)pentan-1-one |
InChI |
InChI=1S/C9H16O2/c1-2-3-5-8(10)9-6-4-7-11-9/h9H,2-7H2,1H3 |
InChI Key |
OMXUQAHCRSTYPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~,N~4~-Bis[3-(octylamino)propyl]butanediamide](/img/structure/B14503843.png)
![1-(Benzenesulfonyl)-2-[2,2-bis(methylsulfanyl)ethenyl]benzene](/img/structure/B14503855.png)
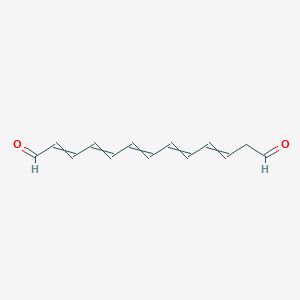
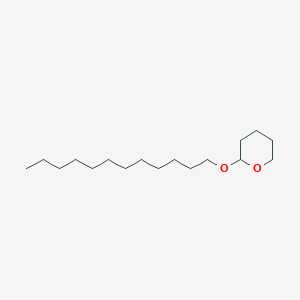
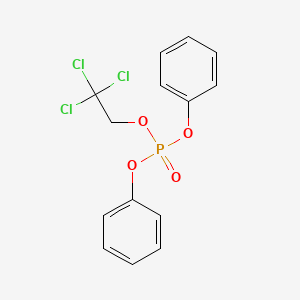
![Methyl (4,4-dimethyl-7-oxobicyclo[3.2.0]heptan-1-yl)acetate](/img/structure/B14503862.png)
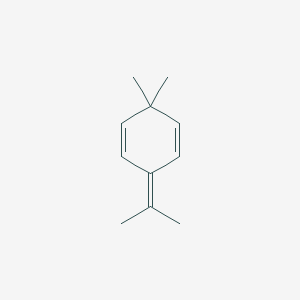
![4-{[4-Amino-2-(propan-2-yl)phenyl]methyl}-2-methylaniline](/img/structure/B14503877.png)
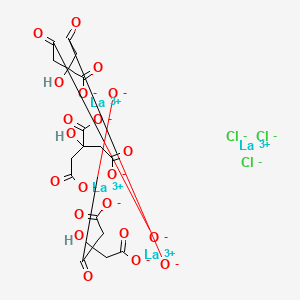
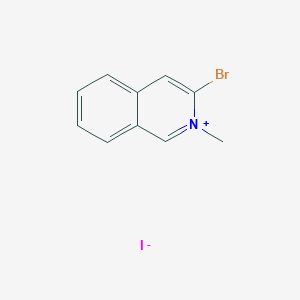
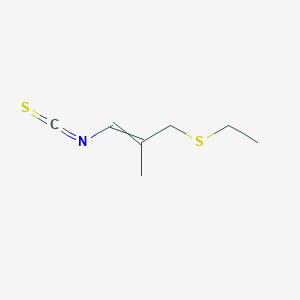
![N-[(1,1,2,2-Tetrachloroethyl)sulfanyl]methanamine](/img/structure/B14503886.png)
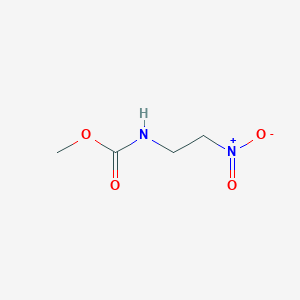
![2-[2-(Hydroxymethyl)phenoxy]propane-1,3-diol](/img/structure/B14503905.png)
